4-Cyclopropyl-2-methylpyrimidin-5-amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise identification of the compound's structural features. The International Union of Pure and Applied Chemistry name clearly indicates the positions and nature of all substituents on the pyrimidine ring system. The numbering system for pyrimidines begins with the nitrogen atoms at positions 1 and 3, with the remaining carbon atoms numbered consecutively around the ring.
The compound's molecular formula C₈H₁₁N₃ reflects the presence of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms within the molecular structure. The molecular weight of 149.19 grams per mole positions the compound within an optimal range for pharmaceutical applications, as molecules of this size typically exhibit favorable pharmacokinetic properties. The Chemical Abstracts Service registry number provides a unique identifier for the compound, enabling precise referencing in scientific literature and chemical databases.
Structural identification relies on multiple analytical techniques and computational descriptors. The Simplified Molecular Input Line Entry System notation CC1=NC=C(C(=N1)C2CC2)N provides a standardized representation of the molecular structure that can be interpreted by chemical software and databases. The International Chemical Identifier key ZVEZURZSOZXBKG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring unambiguous identification across different chemical information systems.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃ | Elemental Analysis |
| Molecular Weight | 149.19 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1368136-90-6 | Registry Database |
| International Chemical Identifier | InChI=1S/C8H11N3/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3,9H2,1H3 | Computational |
| Topological Polar Surface Area | 51.8 Ų | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Hydrogen Bond Donors | 1 | Computational |
The three-dimensional structure of this compound reveals important conformational features that influence its biological activity. The cyclopropyl group introduces a rigid, strained ring system that can enhance binding specificity through geometric constraints. The amino group at position 5 can exist in different tautomeric forms and participate in hydrogen bonding interactions with biological targets. The methyl group at position 2 provides hydrophobic interactions and influences the overall molecular shape and electronic distribution.
Advanced computational methods have been employed to characterize the compound's electronic properties and potential binding modes. The calculated logarithm of the partition coefficient value of 1.24462 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The rotatable bond count of 1 reflects the relatively rigid nature of the molecule, which can contribute to selective binding interactions with target proteins.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry, particularly pyrimidine chemistry, provides essential context for understanding the significance of this compound. The origin of heterocyclic chemistry traces back to the early 1800s when organic chemistry began its systematic development. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest discoveries of heterocyclic compounds, while Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 demonstrated early synthetic approaches to heterocyclic systems.
The systematic study of pyrimidines began in 1884 with Pinner, who coined the term "pyrimidine" from a combination of the words pyridine and amidine due to structural similarities. Pinner's pioneering work involved synthesizing derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern pyrimidine chemistry. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The recognition of pyrimidine derivatives in biological systems transformed the field from purely synthetic chemistry to biochemical significance. Several pyrimidine compounds were isolated between 1837 and 1864, but their structures were not fully understood until 1868. The discovery that cytosine, thymine, and uracil are pyrimidine derivatives found in nucleic acids established the fundamental importance of this heterocyclic system in biology. This understanding led to the development of Chargaff's rule in 1951, which demonstrated the role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases.
The 20th century witnessed explosive growth in pyrimidine chemistry driven by pharmaceutical applications. The development of barbiturates, thiamine synthesis, and antiviral agents like zidovudine demonstrated the therapeutic potential of pyrimidine derivatives. The emergence of systematic structure-activity relationship studies enabled chemists to understand how specific substitutions on the pyrimidine ring influence biological activity, leading to more sophisticated design strategies.
Modern developments in pyrimidine chemistry have been characterized by increasingly complex substitution patterns and the integration of diverse functional groups. The incorporation of cyclopropyl groups into pyrimidine structures represents a relatively recent advancement, driven by understanding of how ring strain and geometry can enhance biological activity. The development of this compound exemplifies this evolution, combining classical pyrimidine chemistry with modern insights into structure-activity relationships.
Computational chemistry and advanced analytical techniques have revolutionized the study of heterocyclic compounds. Modern researchers can predict molecular properties, optimize synthetic routes, and understand binding interactions with unprecedented precision. These capabilities have accelerated the development of complex pyrimidine derivatives like this compound, enabling rapid evaluation of their potential pharmaceutical applications.
Significance in Modern Pharmaceutical Research
The significance of this compound in modern pharmaceutical research stems from its unique structural features and demonstrated biological activities across multiple therapeutic areas. Contemporary pharmaceutical research has identified pyrimidine derivatives as privileged scaffolds capable of interacting with diverse biological targets, making them valuable starting points for drug discovery programs. The specific substitution pattern of this compound provides enhanced pharmacological properties that have attracted significant attention from medicinal chemists.
Research investigations have revealed that this compound exhibits promising activities against various biological targets, including potential applications in cancer research and antimicrobial therapy. The compound's ability to interact with multiple targets reflects the versatility of the pyrimidine scaffold and the strategic positioning of its functional groups. The cyclopropyl group contributes to improved binding characteristics through its unique geometric constraints and electronic properties, while the amino group provides opportunities for hydrogen bonding interactions with target proteins.
The compound's mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that the compound may function through inhibition of key enzymatic pathways or modulation of receptor activity. The presence of the cyclopropyl group can enhance binding affinity through geometric complementarity with target binding sites, while the amino group facilitates crucial hydrogen bonding interactions that determine selectivity and potency.
| Research Application | Biological Target | Activity Type | Development Stage |
|---|---|---|---|
| Cancer Research | Enzyme Inhibition | Antiproliferative | Preclinical |
| Antimicrobial Therapy | Bacterial Targets | Growth Inhibition | Early Research |
| Drug Discovery | Multiple Targets | Lead Optimization | Active Investigation |
| Pharmaceutical Development | Various Pathways | Therapeutic Potential | Ongoing Studies |
The synthetic accessibility of this compound has been enhanced through the development of efficient synthetic methodologies. Multiple synthetic approaches have been developed, including cyclization reactions starting from appropriately substituted precursors and functional group transformations of existing pyrimidine derivatives. These synthetic routes enable the preparation of the compound with high purity and yield, facilitating its evaluation in biological assays and pharmaceutical applications.
The compound's chemical reactivity provides opportunities for further structural modifications and optimization. The amino group can participate in various chemical reactions including acylation, alkylation, and condensation reactions, enabling the synthesis of derivatives with modified properties. The pyrimidine ring system can undergo substitution reactions and ring transformations, providing access to structurally related compounds for structure-activity relationship studies.
Modern pharmaceutical research has increasingly focused on understanding the relationship between molecular structure and biological activity. The development of this compound exemplifies this approach, with its design based on systematic optimization of the pyrimidine scaffold. The compound serves as both a potential therapeutic agent and a valuable tool for understanding structure-activity relationships in pyrimidine chemistry.
The integration of computational methods with experimental research has accelerated the evaluation of this compound and related compounds. Molecular modeling studies can predict binding modes, optimize synthetic routes, and guide the design of improved derivatives. These computational approaches complement traditional experimental methods, enabling more efficient drug discovery and development processes.
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZURZSOZXBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylpyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-methyl-4,6-dichloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group replaces the chlorine atoms on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-Cyclopropyl-2-methylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent patterns at the 4-, 5-, and 6-positions of the pyrimidine ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Observations:
Substituent Effects on Reactivity :
- The chlorine atom in 2-Chloro-4-methylpyrimidin-5-amine () introduces electrophilicity, making it more reactive in cross-coupling reactions compared to the cyclopropyl analog .
- Methoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability due to increased polarity .
Biological Activity :
- Compounds with chlorophenethyl side chains (e.g., 7l in ) exhibit enhanced binding in molecular docking studies, likely due to π-π stacking and hydrophobic interactions with protein targets .
- The cyclopropyl group in this compound may reduce metabolic degradation compared to bulkier substituents like isopropyl .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The cyclopropyl group in the target compound provides a balance between lipophilicity (predicted LogP ~1.5) and solubility, whereas methoxy-substituted analogs (e.g., ) have lower LogP (~0.8) due to polarity .
Biological Activity
4-Cyclopropyl-2-methylpyrimidin-5-amine is a heterocyclic compound with the molecular formula C8H11N3. Its unique structural features, including a cyclopropyl group and a methyl group, contribute to its distinct biological properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.
This compound is synthesized through the cyclization of cyclopropylamine with 2-methyl-4,6-dichloropyrimidine under basic conditions. The resulting compound exhibits significant stability and reactivity due to its specific substitution pattern.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to act as an enzyme inhibitor , binding to the active sites of specific enzymes and preventing substrate binding. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Cellular Effects
In vitro studies demonstrate that this compound influences cell signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. The compound's effects vary with dosage; higher concentrations can lead to significant cellular alterations, including oxidative stress and potential cytotoxicity.
Case Studies
- Antimicrobial Activity : A study evaluating various pyrimidine derivatives found that this compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's ability to inhibit bacterial growth was attributed to its interference with protein synthesis mechanisms .
- Cytotoxicity : In a separate investigation, the cytotoxic effects of this compound were assessed in cancer cell lines. Results indicated that at elevated concentrations, it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anti-cancer agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyrimidine | Simpler analog without cyclopropyl group | Moderate enzyme inhibition |
| 4-Amino-2-methylpyrimidine | Similar structure but different substitution | Limited receptor modulation |
| 4-Cyclopropylpyrimidine | Lacks methyl group | Reduced stability and reactivity |
This comparison highlights how the unique substitution pattern of this compound enhances its stability and biological activity relative to other pyrimidine derivatives .
Q & A
Q. What are the standard synthetic routes for 4-Cyclopropyl-2-methylpyrimidin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. A common approach includes reacting a halogenated pyrimidine precursor (e.g., 4-chloro-2-methylpyrimidine) with cyclopropylamine under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or ethanol enhance reaction efficiency .
- Temperature : Optimal yields are achieved at 50–80°C, balancing reaction rate and side-product formation .
- Catalysis : Acidic or basic conditions (e.g., potassium carbonate) facilitate deprotonation of the amine nucleophile .
Q. Example Protocol :
Dissolve 4-chloro-2-methylpyrimidine (1 eq) and cyclopropylamine (1.2 eq) in acetonitrile.
Add K₂CO₃ (1.5 eq) and reflux at 70°C for 12 hours.
Monitor progress via TLC (ethyl acetate/hexane, 3:7).
Isolate the product via column chromatography (60–70% yield).
Q. How is this compound characterized post-synthesis?
Critical analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 2.4 ppm (CH₃ on pyrimidine), and δ 5.8 ppm (NH₂) confirm substitution .
- ¹³C NMR : Signals for cyclopropyl carbons (10–15 ppm) and pyrimidine C4 (155–160 ppm) validate the structure .
- Mass Spectrometry : ESI-MS (m/z 164.1 [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : Resolves dihedral angles between the cyclopropyl group and pyrimidine ring (e.g., 12–15°), critical for understanding steric effects .
Advanced Research Questions
Q. How can researchers design experiments to study the biological activity of this compound?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. The cyclopropyl group may enhance binding via hydrophobic interactions .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., DHFR activity assay) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., methyl → trifluoromethyl) and compare activity profiles .
Q. How should contradictory data in biological activity studies be analyzed?
Contradictions often arise from:
- Solubility Differences : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
- Metabolic Instability : Assess metabolic stability in liver microsomes. If rapid degradation occurs, modify the cyclopropyl group (e.g., fluorination) to block CYP450 oxidation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with membrane permeability .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) relevant to redox activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
